2alpha-Methylcortisol acetate
Description
2alpha-Methylcortisol acetate (IUPAC name: 11β,17,21-trihydroxy-2α-methylpregn-4-ene-3,20-dione 21-acetate) is a synthetic corticosteroid derivative characterized by a methyl group at the 2α position and an acetate ester at the 21-hydroxy group . Its molecular formula is C₂₄H₃₄O₆, with a molecular weight of 418.52 g/mol .
Properties
CAS No. |
28449-20-9 |
|---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[(2R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-2,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-10-22(3)15(9-18(13)26)5-6-16-17-7-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22/h9,13,16-17,19,21,27,29H,5-8,10-12H2,1-4H3/t13-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
InChI Key |
IKJVLEFNIBROAJ-GUTMJZMYSA-N |
SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3O)C)(C(=O)COC(=O)C)O)C |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)COC(=O)C)O)C |
Canonical SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3O)C)(C(=O)COC(=O)C)O)C |
Other CAS No. |
28449-20-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
2α-Methyl Substitution : The 2α-methyl group in this compound likely hinders enzymatic degradation (e.g., 11β-hydroxysteroid dehydrogenase), prolonging its half-life compared to cortisol. This modification is distinct from the 9α-fluoro group in fludrocortisone, which enhances mineralocorticoid activity .
Acetate Ester : The 21-acetate group is a common prodrug strategy to improve lipophilicity and tissue penetration, shared with fludrocortisone acetate and dexamethasone.
Activity Profile : Unlike fludrocortisone (mineralocorticoid-dominant) or dexamethasone (glucocorticoid-dominant), the 2α-methyl substitution may balance dual glucocorticoid/mineralocorticoid effects, though empirical data is lacking.
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : The 2α-methyl group may reduce hepatic first-pass metabolism compared to cortisol, similar to how 16α-methyl in dexamethasone enhances stability .
- Receptor Binding : Fluorinated corticosteroids (e.g., fludrocortisone) exhibit stronger receptor binding due to electron-withdrawing effects; the 2α-methyl group’s steric bulk may instead alter receptor conformation or substrate specificity .
Research and Clinical Relevance
- Fludrocortisone Acetate: Widely used for adrenal insufficiency and orthostatic hypotension due to its potent mineralocorticoid activity.
- Synthetic Trends : The 2α-methyl group represents a less common modification compared to 9α-fluoro or 16α-methyl groups in commercial corticosteroids, indicating unique research interest in its pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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